molecular formula C₁₀H₁₁Cl₂NO₃ B1147316 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide CAS No. 1329488-60-9

2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide

Cat. No.: B1147316
CAS No.: 1329488-60-9
M. Wt: 264.11
InChI Key:
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Description

2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide is a synthetic organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of two chlorine atoms, two methyl groups, and an ethyl ester group attached to the nicotinic acid core

Scientific Research Applications

2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 5,6-dimethyl nicotinic acid, followed by esterification with ethanol to form the ethyl ester. The final step involves the oxidation of the nitrogen atom to introduce the 1-oxide functional group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the 1-oxide group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amines or alcohols

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1-oxide group and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5,6-dimethyl Nicotinic Acid: Lacks the ethyl ester and 1-oxide groups, resulting in different chemical and biological properties.

    2,4-Dichloro-5,6-dimethyl Nicotinic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester: Lacks the 1-oxide group, affecting its reactivity and biological activity.

Uniqueness

2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 1-oxide group enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide involves the reaction of 2,4-dichloro-5,6-dimethyl nicotinic acid with ethyl chloroformate and subsequent oxidation with hydrogen peroxide.", "Starting Materials": [ "2,4-dichloro-5,6-dimethyl nicotinic acid", "ethyl chloroformate", "sodium hydroxide", "hydrogen peroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5,6-dimethyl nicotinic acid in a mixture of water and sodium hydroxide.", "Step 2: Add ethyl chloroformate dropwise to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester intermediate.", "Step 5: Dissolve the ethyl ester intermediate in a mixture of water and hydrogen peroxide.", "Step 6: Stir the reaction mixture at room temperature for 2 hours.", "Step 7: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide." ] }

CAS No.

1329488-60-9

Molecular Formula

C₁₀H₁₁Cl₂NO₃

Molecular Weight

264.11

Synonyms

Ethyl 2,4-Dichloro-5,6-dimethylpyridine-3-carboxylate 1-Oxide;  2,4-Dichloro-5,6-dimethyl-3-pyridinecarboxylic Acid Ethyl Ester 1-Oxide

Origin of Product

United States

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